DFG-Out Binding Mode Confers 100-Fold Longer Target Residence Time Versus Micromolar DFG-In Inhibitors
MAPK13-IN-1 (compound 61) binds MAPK13 in the DFG-out conformation, displacing Phe169 from the DFG pocket, as confirmed by X-ray crystallography (PDB: 4EYJ) [1]. In contrast, micromolar inhibitors compound 117 and compound 124 bind in the DFG-in mode without displacing Phe169 [1]. Biolayer interferometry (BLI) analysis revealed that DFG-out binders (compounds 58 and 61) exhibit complex half-lives (t½) of 111–137 seconds, approximately 100-fold longer than DFG-in inhibitors (t½ = 1–3 seconds) [1]. This direct intra-study comparison establishes that MAPK13-IN-1 provides sustained target engagement fundamentally distinct from DFG-in p38δ inhibitors.
| Evidence Dimension | Ligand-enzyme complex half-life (t½) measured by biolayer interferometry |
|---|---|
| Target Compound Data | MAPK13-IN-1 (compound 61): t½ ≈ 111–137 sec (DFG-out binder, nanomolar range IC50) |
| Comparator Or Baseline | Compounds 117 and 124: t½ ≈ 1–3 sec (DFG-in binders, micromolar range IC50); Compound 58: t½ ≈ 111–137 sec (DFG-out binder, nanomolar range IC50) |
| Quantified Difference | ~100-fold longer complex half-life for DFG-out vs. DFG-in inhibitors |
| Conditions | Biotinylated full-length MAPK13 immobilized on streptavidin-coated BLI biosensors; association and dissociation kinetics measured at 25°C |
Why This Matters
Target residence time is a critical determinant of pharmacodynamic duration and cellular efficacy independent of IC50; MAPK13-IN-1 provides sustained target inhibition that DFG-in p38δ inhibitors cannot replicate at equivalent occupancy levels.
- [1] Yurtsever Z, Patel DA, Kober DL, Su A, Miller CA, Romero AG, Holtzman MJ, Brett TJ. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes. Biochim Biophys Acta Gen Subj. 2016 Nov;1860(11 Pt A):2335-2344. doi: 10.1016/j.bbagen.2016.06.023. View Source
